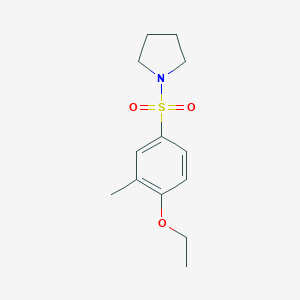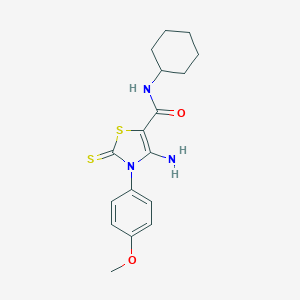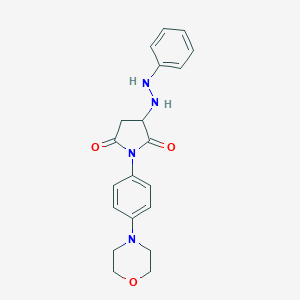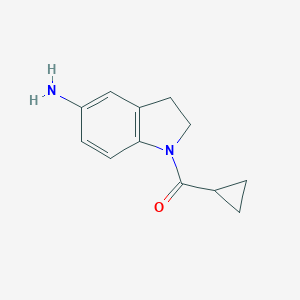
(5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-2,3-dihydro-indol-1-yl)-cyclopropyl-methanone (ACM) is a synthetic molecule that has been studied for its potential applications in a variety of scientific research areas. ACM is a cyclopropyl-containing compound, which is a rare structural feature among small molecules. It has been studied for its ability to modulate the activity of several proteins, including ion channels, G-protein coupled receptors, and enzymes. ACM has also been used as a tool to study the structure-activity relationship of proteins and to develop new drugs.
Scientific Research Applications
Tryptophan Metabolism and Impact on Health
Tryptophan, a precursor to 5-hydroxytryptophan synthesis, undergoes metabolic transformations influenced by diet and microbiome, contributing to metabolic diseases through intestinal inflammation and permeability. The indole tryptophan metabolites, produced by gut bacteria, exhibit anti-inflammatory and beneficial metabolic effects, impacting diabetes, metabolic disease, and inflammatory bowel disease (Galligan, 2018). The essential amino acid L-tryptophan, a precursor of serotonin, affects aggressive behavior and post-stress plasma cortisol concentrations in vertebrates, with dietary Trp potentially influencing brain Trp availability and the rate of 5-HT biosynthesis (Höglund et al., 2019).
Serotonin Synthesis and Neurological Implications
The study of α-methyl-l-tryptophan (α-MTrp), an analog of tryptophan, suggests its potential as a tracer to study brain 5-HT synthesis rates, although its metabolism via the kynurenine pathway in some circumstances may affect its efficacy. This research offers insights into the control of 5-HT synthesis and its alterations by drugs or neuropsychiatric disorders (Diksic & Young, 2001).
Metabolic Pathways in Health and Disease
The tryptophan metabolic pathways involve serotonin, kynurenine, and their metabolites, which significantly impact neurodegenerative diseases, immune responses, and inflammatory conditions. Notably, the gut microbiome's role in regulating the production of host tryptophan metabolites and generating bioactive metabolites itself emphasizes the complexity and importance of these pathways in health and disease (Grifka-Walk et al., 2021).
Indole Structure Metabolites as Biomarkers
Indolic structure metabolites, products of microbial biotransformation of tryptophan, are gaining attention as potential biomarkers for non-infection diseases. These metabolites, including serotonin, melatonin, and various indoles, have shown association with cardiovascular, brain, and gastrointestinal diseases, highlighting the importance of maintaining their levels within the normal range for health and disease management (Beloborodova et al., 2020).
properties
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYDFTDAOXGPBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
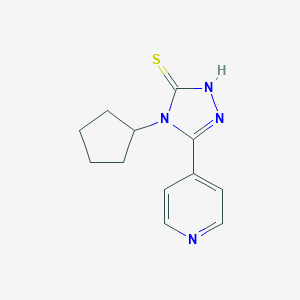
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
